2,5-Bis(benzyloxy)pyridine
Description
Significance of Pyridine (B92270) Heterocycles in Contemporary Chemical Synthesis and Advanced Materials
Beyond the realm of medicine, pyridine scaffolds are integral to the development of advanced materials. ias.ac.in Their electronic properties are harnessed in the creation of conjugated polymers for applications in electronics and optoelectronics. numberanalytics.com Pyridine derivatives also serve as essential components in the synthesis of dyes and pigments. numberanalytics.com Furthermore, they are widely used as ligands in coordination chemistry and organometallic catalysis, and as versatile solvents and reagents in organic synthesis. numberanalytics.comnih.gov The continuous development of novel synthetic methods to create highly substituted and functionalized pyridines underscores their enduring importance in modern chemical research. nih.gov
Overview of Benzyloxy-Substituted Pyridine Scaffolds in Academic Research
Within the large family of pyridine derivatives, those bearing benzyloxy substituents represent a significant subclass with distinct applications in synthetic and medicinal chemistry. The benzyloxy group, consisting of a benzyl (B1604629) group linked to the pyridine core via an oxygen atom, is often incorporated into molecular designs as a protective group for a hydroxyl function or as a key structural element in its own right. The synthesis of benzyloxy-substituted pyridines can be achieved through methods such as the reaction of a chloropyridine with benzyl alcohol or the reaction of a pyridone with an aryl halide like benzyl bromide.
Research Context and Scope for 2,5-Bis(benzyloxy)pyridine
The specific compound, this compound, is characterized by a pyridine ring substituted at the 2 and 5 positions with benzyloxy groups. smolecule.com This disubstituted scaffold has appeared in specialized areas of chemical research, particularly in the field of organometallic chemistry and materials science.
One notable application of a related structure, 2,5-bis(4-dodecyloxyphenyl)pyridine, is as a ligand for the synthesis of platinum(IV) complexes. worktribe.comwhiterose.ac.uk These complexes have been shown to exhibit liquid crystalline properties and are luminescent, suggesting potential applications in optical materials. worktribe.comwhiterose.ac.uk The extended conjugation provided by the substituted phenyl rings attached to the pyridine core influences the photophysical properties of the resulting metal complexes. worktribe.com
From a chemical reactivity perspective, the hydroxyl groups that would be present in the absence of the benzyl protecting groups are noted for their potential to be oxidized to quinone derivatives or reduced to hydroquinone (B1673460) derivatives. smolecule.com This suggests that the core structure, accessible from this compound, has redox properties that could be of interest. Structurally, the molecule's similarity to hydroquinone has led to suggestions that it may possess antioxidant properties. smolecule.com The synthesis of this compound itself can be approached by reacting appropriate pyridine precursors with benzyl bromide in the presence of a base. smolecule.com
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₉H₁₇NO₂ |
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 16727-46-1 |
Structure
3D Structure
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2,5-bis(phenylmethoxy)pyridine |
InChI |
InChI=1S/C19H17NO2/c1-3-7-16(8-4-1)14-21-18-11-12-19(20-13-18)22-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
ZPJNIRBKKJKBTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 2,5 Bis Benzyloxy Pyridine
Reactions at the Pyridine (B92270) Nucleus
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic generally renders it less reactive towards electrophilic attack compared to benzene (B151609), while making it more susceptible to nucleophilic substitution. youtube.com The presence of two electron-donating benzyloxy groups at the 2- and 5-positions, however, significantly modulates this intrinsic reactivity.
Electrophilic Aromatic Substitution:
The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density. youtube.com Consequently, EAS reactions on pyridine typically require harsh conditions and proceed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. bldpharm.com However, the two benzyloxy groups in 2,5-bis(benzyloxy)pyridine are activating groups due to their ability to donate electron density to the ring via resonance. This activation is expected to facilitate EAS reactions under milder conditions compared to unsubstituted pyridine.
Nucleophilic Aromatic Substitution:
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6). smolecule.comorgsyn.org This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction. orgsyn.org In this compound, the presence of a benzyloxy group at the 2-position, a site inherently activated for NAS, suggests that this position could be susceptible to displacement by a strong nucleophile. However, the benzyloxy group is not a typical leaving group in NAS reactions unless activated. More commonly, a pre-existing good leaving group such as a halide at an activated position would be displaced.
One source suggests that the benzyloxy groups themselves can be substituted through nucleophilic substitution reactions with reagents like sodium methoxide (B1231860) or sodium ethoxide. smolecule.com
The two benzyloxy groups exert a strong influence on both the rate and the regiochemical outcome of substitution reactions on the pyridine ring.
Activation:
Regioselectivity in Electrophilic Aromatic Substitution:
Alkoxy groups are powerful ortho- and para-directing groups in electrophilic aromatic substitution. In this compound, the directing effects of the two groups must be considered:
The 2-benzyloxy group strongly activates the 3-position (ortho) and the 4- and 6-positions (para and ortho, respectively).
The 5-benzyloxy group activates the 4- and 6-positions (ortho) and the 2-position (para).
Considering the combined directing effects, the positions most activated for electrophilic attack are C4 and C6, as they are activated by both benzyloxy groups. The C3 position is activated only by the C2-benzyloxy group. Therefore, electrophilic substitution is predicted to occur preferentially at the C4 and C6 positions. For instance, in the nitration of dialkoxybenzenes, a related system, regioselectivity is highly dependent on the substitution pattern and reaction conditions. researchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Position | Activation by 2-OBn | Activation by 5-OBn | Overall Predicted Activation |
| C3 | Ortho (Strong) | Meta (Weak) | Activated |
| C4 | Para (Strong) | Ortho (Strong) | Strongly Activated |
| C6 | Ortho (Strong) | Ortho (Strong) | Strongly Activated |
Transformations of Benzyloxy Ether Moieties
The benzyloxy groups in this compound are not merely passive substituents; they can undergo a variety of chemical transformations, most notably cleavage reactions.
Oxidative Cleavage:
Benzyl (B1604629) ethers can be cleaved under oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are commonly used for this purpose, often under neutral or mildly acidic conditions. orgsyn.org Another method involves visible-light-mediated oxidative debenzylation. orgsyn.org The oxidative stability of such compounds can be a critical factor in their application. sigmaaldrich.comrsc.org Selective oxidative debenzylation in the presence of other sensitive functional groups can be achieved using reagents like sodium bromate (B103136) (NaBrO₃) in a biphasic system. worktribe.com
Reductive Cleavage (Hydrogenolysis):
The most common method for the cleavage of benzyl ethers is catalytic hydrogenolysis. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. sciopen.com An alternative and often milder method is catalytic transfer hydrogenolysis, where a hydrogen donor such as isopropanol (B130326) or ethanol (B145695) is used in place of H₂ gas. rsc.orgbohrium.commdpi.com This method has been shown to be effective for the cleavage of various aryl ethers. The presence of amines like pyridine has been noted to sometimes suppress reductive O-debenzylation. sciopen.com
The benzyl ether is a widely used protecting group for hydroxyl functions due to its stability under a broad range of conditions and its relatively straightforward removal by hydrogenolysis. In a molecule with two benzyloxy groups like this compound, the selective cleavage of one group while leaving the other intact presents a significant synthetic challenge.
Achieving chemoselectivity would likely require carefully controlled reaction conditions, such as using a limited amount of the cleavage reagent or employing a catalyst with high steric sensitivity. For example, in related systems, selective debenzylation has been achieved using specific reagents and conditions. While no specific protocols for the selective debenzylation of this compound are readily available in the reviewed literature, the general principles of protecting group chemistry suggest that such a transformation is theoretically possible.
Mechanistic Elucidation of Key Transformations
Detailed mechanistic studies specifically for reactions involving this compound are not extensively documented in the surveyed literature. However, the mechanisms of the key transformations can be inferred from studies on analogous systems.
Mechanism of Electrophilic Aromatic Substitution:
The mechanism of EAS on the activated this compound ring is expected to follow the classical pathway involving the formation of a resonance-stabilized cationic intermediate (a Wheland or sigma complex). The attack of an electrophile (E⁺) on the pyridine ring would lead to this intermediate, with the positive charge delocalized over the ring and the substituent oxygen atoms. The subsequent loss of a proton re-aromatizes the ring to yield the substitution product. The regioselectivity is determined by the relative stability of the possible sigma complexes. youtube.com
Mechanism of Nucleophilic Aromatic Substitution:
For NAS to occur, it would likely proceed via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex. smolecule.comorgsyn.org The ability of the pyridine nitrogen to stabilize this intermediate is crucial. The reaction's feasibility would strongly depend on the nature of the nucleophile and the reaction conditions.
Mechanism of Reductive Debenzylation:
The accepted mechanism for Pd(0)-catalyzed hydrogenative O-debenzylation involves the oxidative addition of the C-O bond to the palladium catalyst surface, followed by hydrogenolysis to release the deprotected alcohol and toluene. sciopen.com In catalytic transfer hydrogenolysis, the hydrogen is delivered to the catalyst surface from the donor solvent.
2,5 Bis Benzyloxy Pyridine As a Versatile Building Block in Organic Synthesis
Precursor for Complex Heterocyclic Systems and Advanced Organic Architectures
The utility of benzyloxy-substituted pyridines as precursors for more complex molecules is well-established in organic synthesis. These building blocks are frequently employed in the creation of intricate heterocyclic systems and advanced organic architectures that are often inaccessible through other means. The benzyloxy groups can be readily removed via catalytic hydrogenation, revealing hydroxyl groups that can participate in a variety of subsequent chemical transformations.
For instance, the related compound 3,5-Bis(benzyloxy)picolinonitrile serves as a versatile building block for synthesizing complex molecules for medicinal chemistry and materials science. Its benzyloxy groups can be substituted by other nucleophiles, or the nitrile group can be reduced to an amine, opening pathways to a diverse range of derivatives. This principle of using protected hydroxypyridines as synthons is fundamental. In the case of 2,5-Bis(benzyloxy)pyridine, deprotection would yield 2,5-dihydroxypyridine (B106003), a highly functionalized intermediate poised for cyclization, condensation, or cross-coupling reactions to build fused ring systems or elaborate molecular assemblies.
Research into the synthesis of biologically active compounds frequently utilizes such strategies. For example, various pyridine (B92270) derivatives form the core of best-selling drugs, with their syntheses often starting from functionalized pyridine rings. beilstein-journals.org The strategic placement of the benzyloxy groups in this compound allows for regioselective functionalization, making it a valuable precursor for targeted synthesis of complex, polycyclic aromatic systems with potential applications in pharmaceuticals and organic electronics.
Role in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis, enabling the construction of complex molecules from simple starting materials in a single, efficient operation. These reactions are prized for their atom economy, reduction of waste, and ability to rapidly build molecular complexity.
Multi-Component Reactions: MCRs involve the combination of three or more starting materials in a one-pot reaction to form a product that incorporates substantial portions of all the reactants. Benzyloxy-substituted aromatic aldehydes have been successfully employed in MCRs to produce complex heterocyclic structures like pyrimido[4,5-b]quinolines. nih.gov In a typical reaction, a benzyloxy benzaldehyde (B42025) reacts with dimedone and an amino-uracil derivative in the presence of a catalyst to yield the fused quinoline (B57606) system. nih.gov This highlights the compatibility of the benzyloxy group with MCR conditions and its utility in building complex scaffolds. By analogy, derivatives of this compound, such as the corresponding aldehyde, could serve as a key component in MCRs to generate novel, highly substituted pyridine-based architectures. The discovery of novel, full-color-tunable AIEgens (Aggregation-Induced Emission luminogens) has been achieved through a three-component reaction to build pyrimido[2,1-b] nih.govbeilstein-journals.orgbenzothiazole cores, demonstrating the power of MCRs in materials science. rsc.org
Cascade Processes: Cascade reactions, also known as tandem or domino reactions, are processes where a single reaction event triggers a series of subsequent intramolecular transformations to form the final product. These sequences allow for the formation of multiple chemical bonds and stereocenters in a controlled manner. Palladium-catalyzed cascade reactions have been developed to synthesize 2-alkoxyquinolines from 1,3-butadiynamides, showcasing a de novo assembly of the quinoline core. mdpi.com Similarly, visible-light-induced radical cascade reactions have been used to create indole-fused pyridine derivatives. nih.gov Pyridinium species themselves can be key intermediates in cascade reactions that lead to complex cyclic systems like cycloheptadienes. researchgate.net The structure of this compound, after appropriate functionalization, is well-suited to participate in such programmed reaction sequences, allowing for the rapid construction of polycyclic systems that would otherwise require lengthy, linear synthetic routes.
The following table summarizes representative cascade reactions used to form pyridine and quinoline systems, illustrating the types of transformations where a precursor like this compound could be applied.
| Reaction Type | Precursors | Key Transformation | Product Class |
| Palladium-Catalyzed Cascade | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, Alcohols | C-N/C-C bond formation, Cyclization | 4-alkenyl 2-alkoxyquinolines mdpi.com |
| Visible-Light Radical Cascade | N-aryl maleimides, DABCO-SO2 | Sulfonylation/Cyclization | Indole-fused Pyridine Derivatives nih.gov |
| Pyridinium Intermediate Cascade | Dimethyl acetylenedicarboxylate, Malonate esters, Pyridine | Nucleophilic attack, Cyclization | Octacarboalkoxycycloheptadienes researchgate.net |
Strategic Applications in Diversity-Oriented Synthesis
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules, which can be screened for novel biological activities. cam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS seeks to explore vast regions of chemical space from a common starting material by employing branching reaction pathways. cam.ac.ukcam.ac.uk This approach is particularly valuable for creating libraries of 3-dimensional fragments for drug discovery. nih.gov
Key principles of DOS include:
Scaffold Diversity: The primary goal is to produce a variety of distinct molecular skeletons. beilstein-journals.org
Efficiency: Complex molecules are built in a minimal number of steps. cam.ac.uk
Branching Pathways: A central intermediate is divergently converted into multiple, structurally different product lines. cam.ac.uk
This compound is an excellent candidate for a DOS campaign. Its C2-symmetric-like substitution pattern can be exploited through two-directional synthesis, a strategy that rapidly builds complexity. beilstein-journals.org Upon debenzylation, the resulting 2,5-dihydroxypyridine offers two nucleophilic sites that can be functionalized. Furthermore, the pyridine ring itself can be modified at the C3, C4, and C6 positions, and the ring nitrogen can be alkylated or oxidized.
A hypothetical DOS strategy starting from this compound could involve the pathways outlined in the table below.
| Starting Material | Transformation | Intermediate | Subsequent Diversification | Resulting Scaffolds |
| This compound | Catalytic Hydrogenation | 2,5-Dihydroxypyridine | O-Alkylation, O-Acylation, Etherification | Substituted Pyridines |
| This compound | Directed Ortho-metalation | Lithiated Pyridine Species | Reaction with various electrophiles (aldehydes, alkyl halides) | Functionalized Pyridines |
| 2,5-Dihydroxypyridine | Condensation Reactions | Fused Ring Precursor | Intramolecular cyclizations (e.g., Pictet-Spengler, Friedländer) | Furo[2,3-b]pyridines, Pyrido-dioxins |
| This compound | Oxidation of Pyridine N | Pyridine N-oxide | [2+3] Cycloadditions, Rearrangements | Novel Bicyclic Systems |
This multifaceted reactivity allows a single, relatively simple starting material to act as a progenitor for a vast library of compounds with high skeletal diversity, a hallmark of a successful DOS approach. nih.gov Such libraries are invaluable for identifying new lead compounds in drug discovery and for exploring structure-activity relationships. nih.gov
Coordination Chemistry and Ligand Properties of 2,5 Bis Benzyloxy Pyridine
Ligand Design Principles for Pyridine-Based Chelators
The design of pyridine-based chelators is a cornerstone of coordination chemistry, aiming to create ligands with specific affinities and selectivities for various metal ions. The properties of the resulting metal complexes are intrinsically linked to the structural and electronic characteristics of the pyridine (B92270) ligand. nih.gov Key principles in the design of these chelators include the number and type of donor atoms, the chelate ring size, and the steric and electronic effects of substituents on the pyridine ring.
Pyridine itself acts as a monodentate ligand, coordinating to metal ions through the lone pair of electrons on the nitrogen atom. nih.gov The introduction of substituents onto the pyridine ring can significantly alter its coordination properties. Electron-donating groups enhance the basicity of the pyridine nitrogen, generally leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups reduce the nitrogen's basicity.
In the case of 2,5-Bis(benzyloxy)pyridine, the benzyloxy groups (-OCH₂C₆H₅) are considered to be electron-donating through resonance, which is expected to increase the electron density at the pyridine nitrogen, enhancing its donor capacity. However, the bulky nature of the benzyloxy groups also introduces significant steric hindrance around the nitrogen atom. This steric bulk can influence the coordination geometry of the resulting metal complexes and may favor the formation of complexes with lower coordination numbers.
The design of multidentate pyridine-based ligands often involves the introduction of additional donor groups at various positions on the pyridine ring. These groups can be part of larger ring systems or appended as side chains. For instance, the incorporation of pyridyl groups into larger macrocycles or the attachment of arms containing donor atoms can lead to ligands with high affinity and selectivity for specific metal ions. researchgate.networktribe.com While this compound is formally a monodentate ligand through its nitrogen atom, the oxygen atoms of the benzyloxy groups could potentially participate in coordination, leading to chelation, although this is less common for simple ethers compared to, for example, carbonyl or hydroxyl groups.
Metal-Ligand Interactions and Complex Formation
The interaction of this compound with metal ions is governed by the interplay of its electronic and steric properties. The nitrogen atom of the pyridine ring is the primary coordination site, acting as a σ-donor. The formation of metal complexes with this ligand is anticipated, although the bulky benzyloxy substituents are expected to play a crucial role in the stability and structure of these complexes.
Coordination Modes and Geometries (N-donor, O-donor, mixed-donor)
The primary coordination mode for this compound is expected to be as a monodentate N-donor ligand. In this mode, the pyridine nitrogen binds to the metal center. However, the presence of the ether oxygen atoms in the benzyloxy groups introduces the possibility of other coordination modes.
N-donor (Monodentate): This is the most probable coordination mode, where the ligand binds to a single metal center through the pyridine nitrogen atom. The resulting complexes would have geometries determined by the coordination number of the metal ion and the steric demands of the ligand.
O-donor (Monodentate): Coordination solely through one of the ether oxygen atoms is unlikely to be the primary binding mode due to the lower basicity of ether oxygens compared to the pyridine nitrogen.
Mixed-donor (Bidentate, N,O-chelation): The formation of a chelate ring involving the pyridine nitrogen and one of the benzyloxy oxygen atoms is a possibility. This would result in a seven-membered chelate ring, which is generally less stable than five- or six-membered rings. The likelihood of this mode depends on the specific metal ion and the reaction conditions.
Bridging: In polynuclear complexes, the ligand could potentially bridge two metal centers, with the nitrogen coordinating to one metal and an oxygen atom to another.
The resulting coordination geometries will be highly dependent on the metal ion's preferred coordination number and the steric clashing between the bulky benzyloxy groups and other ligands in the coordination sphere. For instance, with a metal that favors square planar geometry like Pt(II), a complex of the type [Pt(this compound)₂Cl₂] might be expected to adopt a trans configuration to minimize steric repulsion between the bulky ligands. nih.gov
Impact of Benzyloxy Substitution on Coordination Environment
The benzyloxy groups at the 2 and 5 positions of the pyridine ring have a profound impact on the coordination environment.
Electronic Impact: The oxygen atoms of the benzyloxy groups are electron-donating through resonance, which increases the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. This enhanced donor strength would be expected to lead to the formation of more stable metal complexes compared to unsubstituted pyridine. Studies on analogous systems with alkoxy substituents have shown that such groups can influence the photophysical properties of the resulting complexes by modifying the energy levels of the molecular orbitals. nih.gov
Steric Impact: The benzyloxy groups are sterically demanding. This bulkiness can:
Influence the regioselectivity of metal coordination, potentially hindering coordination at the nitrogen atom if the metal center is already sterically crowded.
Limit the number of ligands that can coordinate to a single metal center.
Potentially lead to distortions in the ideal coordination geometry.
For example, in platinum(IV) complexes with the structurally similar ligand 2,5-bis(dodecyloxyphenyl)pyridine, the bulky alkoxy chains influence the mesomorphic (liquid crystal) properties of the complexes, indicating a significant steric influence on the solid-state packing. nih.govnih.gov
Electronic and Redox Properties of Metal Complexes
The electronic properties of metal complexes containing this compound are influenced by both the metal center and the ligand itself. The electron-donating nature of the benzyloxy groups can affect the electronic structure and, consequently, the redox potentials and photophysical properties of the complexes.
The redox properties of such complexes would also be affected. The increased electron density at the metal center due to the electron-donating benzyloxy groups would likely make the metal easier to oxidize. Therefore, one would expect the oxidation potential of a metal complex of this compound to be lower (less positive) than that of an analogous complex with an unsubstituted or electron-withdrawing pyridine ligand. mdpi.com
A hypothetical comparison of the redox potentials of M(L)ₓ complexes with different pyridine-based ligands is presented in the table below, illustrating the expected trend.
| Ligand (L) | Substituent Effect | Expected Relative Oxidation Potential (Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺) |
| Pyridine | Reference | Baseline |
| 4-Nitropyridine | Electron-withdrawing | Higher (More positive) |
| This compound | Electron-donating | Lower (Less positive) |
Supramolecular Assemblies Involving this compound Ligands
The bulky and aromatic nature of the benzyloxy groups in this compound makes it a promising candidate for the construction of supramolecular assemblies. These non-covalent interactions can lead to the formation of well-ordered structures in the solid state, such as one-, two-, or three-dimensional networks.
The formation of such assemblies is driven by a variety of non-covalent interactions, including:
π-π Stacking: The phenyl rings of the benzyloxy groups can engage in π-π stacking interactions with adjacent ligands or other aromatic molecules present in the crystal lattice. These interactions are a significant driving force in the self-assembly of many aromatic compounds.
C-H···π Interactions: The C-H bonds of the pyridine ring or the benzyl (B1604629) groups can interact with the π-systems of neighboring aromatic rings.
In the solid state, metal complexes of this compound could form extended networks through these intermolecular forces. The specific architecture of the supramolecular assembly would be influenced by the coordination geometry of the metal complex, the nature of any counter-ions or solvent molecules present, and the inherent tendency of the ligands to self-assemble. For example, studies on coordination polymers with other substituted pyridine ligands have demonstrated the formation of diverse network topologies, including sheets and porous frameworks, driven by such non-covalent interactions.
Computational Chemistry Studies on 2,5 Bis Benzyloxy Pyridine
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. This method calculates the total energy of a system based on its electron density, providing a balance between accuracy and computational cost. For 2,5-Bis(benzyloxy)pyridine, a DFT calculation would begin by optimizing the molecule's geometry to find its most stable, lowest-energy arrangement of atoms. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.
Studies on various pyridine (B92270) derivatives routinely employ DFT methods, often with hybrid functionals like B3LYP, to achieve results that correlate well with experimental data. nih.govniscair.res.in For instance, research on other novel pyridine derivatives has successfully used DFT to determine their non-planar, three-dimensional structures. nih.gov Such an analysis for this compound would reveal the precise spatial orientation of the two benzyloxy groups relative to the central pyridine ring.
Analysis of Molecular Orbitals (HOMO-LUMO)
A key output of DFT calculations is the description of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov
A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the ground state. In studies of other pyridine derivatives, HOMO-LUMO analysis has been used to understand charge transfer within the molecule and predict its electronic properties. niscair.res.in For this compound, this analysis would pinpoint the electron-rich and electron-poor regions, indicating, for example, that the electron density of the HOMO is likely concentrated on the benzyloxy and pyridine rings, while the LUMO is distributed over the aromatic system.
Table 1: Illustrative HOMO-LUMO Data for a Generic Pyridine Derivative This table is for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Indicates electron-donating capability. |
| LUMO Energy | -1.2 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 | Relates to chemical stability and reactivity. |
Conformational Analysis and Energy Landscapes
The two benzyloxy groups in this compound are connected to the pyridine ring via flexible ether linkages (C-O-C). This flexibility allows the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis is a computational study of these different arrangements and their corresponding energies. By calculating the energy of the molecule as key dihedral angles are systematically rotated, an energy landscape can be constructed.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronic excited states. This is particularly relevant for understanding how a molecule absorbs and responds to light. TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a compound by calculating the energies of electronic transitions from the ground state to various excited states.
For platinum complexes containing a related ligand, 2,5-bis(4-dodecyloxyphenyl)pyridine, TD-DFT has been used to rationalize their absorption spectra. whiterose.ac.uk If applied to this compound, TD-DFT would provide theoretical absorption maxima (λmax) and the nature of the transitions (e.g., π-π* transitions within the aromatic rings), offering insight into its photophysical properties.
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements, vibrations, and rotations of the molecule, as well as its interactions with its environment (like a solvent or a biological receptor).
For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational dynamics in solution, showing how the benzyloxy side chains move and fold. Furthermore, MD is a powerful tool for studying intermolecular interactions. For example, MD simulations have been used to investigate how new pyridine-based agonists orient themselves within a lipid membrane and interact with proteins. researchgate.net A similar study on this compound could reveal how it interacts with other molecules, forming transient clusters or binding to specific targets.
Theoretical Insights into Reactivity and Selectivity
Computational chemistry offers profound insights into why molecules react the way they do. The electronic structure data from DFT calculations can be used to predict a molecule's reactivity. For example, a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface, can identify sites susceptible to electrophilic (positive potential) or nucleophilic (negative potential) attack.
Furthermore, computational studies on the reaction mechanisms of related molecules, such as the anionic rearrangement of 2-benzyloxypyridine, have utilized DFT to determine the rate-determining steps and the influence of substituents on activation energies. researchgate.net This type of analysis for this compound could predict the most likely products of a given reaction and explain the regioselectivity, providing a theoretical foundation to guide synthetic efforts.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,5-Bis(benzyloxy)pyridine, ¹H and ¹³C NMR would provide crucial information about the electronic environment of each hydrogen and carbon atom, respectively.
¹H NMR would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the benzyloxy groups. The chemical shifts (δ) and coupling constants (J) of the pyridyl protons would confirm the 2,5-substitution pattern. The methylene (B1212753) protons of the benzyloxy groups would likely appear as singlets, and their chemical shift would be indicative of the ether linkage. The aromatic protons of the benzyl (B1604629) groups would exhibit complex splitting patterns in the aromatic region of the spectrum.
¹³C NMR would complement the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The spectrum would show distinct signals for the carbon atoms of the pyridine ring, with the carbons bearing the benzyloxy groups being significantly shifted downfield. The methylene carbons of the benzyloxy groups and the carbons of the phenyl rings would also have characteristic chemical shifts.
Multi-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, especially in cases of spectral overlap, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the spin systems within the pyridine and benzyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the spectra would be expected to show characteristic absorption bands for:
C-O-C stretching vibrations of the ether linkages.
Aromatic C-H stretching and bending vibrations for both the pyridine and benzyl rings.
C=C and C=N stretching vibrations within the pyridine ring.
Breathing modes of the aromatic rings.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar bonds, complementing the information obtained from IR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic pyridine and benzyl rings. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) would be characteristic of the chromophoric system.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) and a pyridone fragment.
X-ray Crystallography for Single-Crystal Structural Determination
The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. If suitable single crystals of this compound could be grown, this technique would provide precise information on:
Bond lengths, bond angles, and torsion angles.
The conformation of the molecule , including the orientation of the benzyloxy groups relative to the pyridine ring.
The crystal packing arrangement , revealing any intermolecular interactions such as π-π stacking.
This would provide an unambiguous confirmation of the molecular structure and offer valuable insights into its solid-state properties.
Derivatization and Functionalization Strategies for 2,5 Bis Benzyloxy Pyridine
Regioselective Functionalization of the Pyridine (B92270) Ring
The pyridine ring in 2,5-Bis(benzyloxy)pyridine is a prime target for functionalization, with its electronic properties influencing the regioselectivity of various reactions.
Direct C-H Activation and Functionalization
Direct C-H activation has emerged as a powerful tool for the atom-economical functionalization of heteroaromatic compounds. For pyridine derivatives, palladium-catalyzed C-H activation reactions have been extensively studied. nih.gov These reactions often proceed at the ortho-position to the nitrogen atom due to the directing effect of the nitrogen. nih.gov In the context of this compound, this would suggest a preference for functionalization at the C6 position. However, the steric hindrance from the adjacent benzyloxy group at the 5-position could influence the regioselectivity.
Research on the C-H functionalization of pyridine N-oxides has shown that palladium-catalyzed cross-coupling with five-membered heterocycles can occur, providing a route to unsymmetrical biheteroaryl molecules. rsc.org While not directly demonstrated on this compound, this methodology suggests a potential pathway for its derivatization after N-oxidation. The use of specific ligands and reaction conditions is crucial in directing the C-H activation to the desired position, overcoming the inherent reactivity patterns of the substituted pyridine ring. nih.gov
Halogenation and Subsequent Cross-Coupling Reactions
The introduction of a halogen atom onto the pyridine ring is a common and versatile strategy to enable further functionalization through cross-coupling reactions. The positions ortho and para to the nitrogen are generally more susceptible to nucleophilic attack and are often the sites of halogenation. For this compound, the electronically favorable positions for halogenation would be C3, C4, and C6.
A study on the regioselective halogenation of bicyclic 2-pyridones demonstrated the selective synthesis of 6-bromo-8-iodo derivatives, which could then be sequentially arylated via Suzuki-Miyaura couplings. nih.gov This highlights the potential for selective polyhalogenation and subsequent differential functionalization. Once halogenated, derivatives of this compound can participate in a variety of well-established palladium-catalyzed cross-coupling reactions.
Table 1: Key Cross-Coupling Reactions for Functionalized Pyridines
| Cross-Coupling Reaction | Reactants | Catalyst System (Typical) | Product |
| Suzuki-Miyaura Coupling | Aryl/vinyl halide, Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or vinyl-aryl compound |
| Sonogashira Coupling | Aryl/vinyl halide, Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., amine) | Aryl/vinyl alkyne |
| Buchwald-Hartwig Amination | Aryl halide, Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl amine |
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between a halogenated pyridine and a boronic acid or ester. researchgate.net The Sonogashira coupling provides a pathway to introduce alkyne functionalities, which are valuable for further transformations. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing a wide range of amine substituents. wikipedia.orgnih.gov The choice of catalyst, ligand, and base is critical for the success of these reactions, especially with potentially coordinating pyridine substrates. rsc.org
Modification of Benzyloxy Moieties and Benzyl (B1604629) Rings
The two benzyloxy groups of this compound offer additional sites for functionalization, allowing for the modification of the peripheral structure of the molecule.
Introduction of Substituents on the Benzyl Rings
The benzyl groups can be functionalized through electrophilic aromatic substitution reactions. The specific position of substitution on the benzene (B151609) ring (ortho, meta, or para) will be directed by the nature of the substituent being introduced and the reaction conditions. For instance, nitration or halogenation of the benzyl rings would introduce functional handles for further derivatization.
Alternatively, the synthesis of this compound can start from already functionalized benzyl alcohols or benzyl halides. This approach allows for the incorporation of a wide variety of substituents on the benzyl rings from the outset. For example, using a substituted benzyl bromide in the Williamson ether synthesis with 2,5-dihydroxypyridine (B106003) would yield a derivative with modified benzyl groups.
Click Chemistry and Other Modular Approaches for Scaffold Expansion
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,2,3-triazole ring. wikipedia.orgnih.gov
To utilize click chemistry for the expansion of the this compound scaffold, a derivative bearing either an azide (B81097) or a terminal alkyne functionality is required. For instance, an alkyne group could be introduced onto the pyridine ring via a Sonogashira coupling of a halogenated precursor. Alternatively, an azide functionality could be introduced by nucleophilic substitution of a suitable leaving group on a modified benzyl moiety.
Once the azide or alkyne-functionalized this compound derivative is in hand, it can be "clicked" with a variety of complementary reaction partners to rapidly generate a library of more complex molecules. This modular approach is highly efficient for drug discovery and materials science applications. The formation of bis(azole) and bis(azine) structures from precursor molecules highlights the utility of such modular synthetic strategies. mdpi.com The development of bis(2,6-pyrazolyl)pyridines as scaffolds for coordination polymers further illustrates the power of building complex architectures from tailored pyridine-based building blocks. nih.govmdpi.com
Applications in Materials Science
Photosensitizer Properties and Applications in Dye-Sensitized Solar Cells (DSSCs)
While specific studies employing 2,5-Bis(benzyloxy)pyridine as a photosensitizer in Dye-Sensitized Solar Cells (DSSCs) are not prominent in the current literature, the core pyridine (B92270) structure is a key component in many organic and metal-complex dyes developed for this technology. In a typical DSSC, a photosensitizer (dye) absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, most commonly titanium dioxide (TiO2). The pyridine moiety is often used as an anchoring group to bind the dye to the TiO2 surface or as part of the conjugated bridge that facilitates electron transfer.
Organic dyes for DSSCs are generally designed with a donor-π-acceptor (D-π-A) structure. The pyridine unit can function as the acceptor part of the molecule. For instance, researchers have successfully synthesized D-π-A organic dyes with a pyridine acceptor unit, which were found to suppress charge recombination and prolong electron lifetime in DSSCs. researchgate.net Similarly, ruthenium-based sensitizers, which have achieved high efficiencies, frequently incorporate bipyridine or terpyridine ligands to coordinate the metal center. biointerfaceresearch.com The functionalization of these pyridine ligands is a common strategy to enhance the performance of the solar cell. biointerfaceresearch.comnih.gov For example, introducing thiophene (B33073) groups into the bipyridine ligands of ruthenium sensitizers has been shown to improve efficiency due to the electron-rich nature and high polarizability of the thiophene heterocycle. nih.gov
The benzyloxy groups in this compound could serve as electron-donating components, although they are not as strong as other commonly used donor groups like triphenylamine (B166846) or carbazole. The flexibility of the benzyl (B1604629) groups might also influence the dye's packing on the TiO2 surface, which can affect both electron injection and recombination rates.
Electronic Materials: Conductivity and Charge Transfer Characteristics
The application of this compound in electronic materials is an area of potential rather than established use. However, the electronic properties of pyridine-containing systems are widely studied. The pyridine ring is an electron-deficient heterocycle, which makes it a suitable component for n-type (electron-transporting) organic semiconductors.
Research on polyaromatic π-systems containing pyridine-3,5-dicarbonitrile (B74902) fragments has demonstrated their potential in organic electronics. beilstein-journals.org These compounds exhibit efficient intramolecular charge transfer (ICT) from a donor part of the molecule to the electron-accepting pyridine-dicarbonitrile core. beilstein-journals.org Cyclic voltammetry measurements of such materials indicate good electron-injecting and hole-blocking properties, which are crucial for applications in devices like Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org Furthermore, some of these materials show good electron-transporting properties as confirmed by time-of-flight measurements. beilstein-journals.org
Optical Materials: Luminescence and Non-Linear Optical Properties
The pyridine scaffold is a fundamental building block in a variety of optically active materials, including fluorescent dyes and compounds with non-linear optical (NLO) properties. While direct studies on the optical properties of this compound are scarce, research on structurally related compounds provides significant insights.
A study on platinum(IV) complexes of 2,5-bis(4-dodecyloxyphenyl)pyridine, a close analogue of the title compound, revealed that these materials are strongly luminescent. nih.govworktribe.com In deoxygenated solutions, these complexes exhibit high quantum yields of approximately 10% and show vibrationally structured emission spectra. nih.govworktribe.com The long luminescence lifetimes observed (around 230 μs) are attributed to a reduced metal character in the excited state, a result of the extended conjugation in the ligand. nih.govworktribe.com This demonstrates that the 2,5-disubstituted pyridine core can effectively participate in the emissive processes of metal complexes.
Furthermore, pyridine derivatives are key components in materials designed for NLO applications. The NLO response, particularly the second-order hyperpolarizability (β), is often maximized in molecules with a strong donor-acceptor architecture. The electron-accepting nature of the pyridine ring combined with suitable electron-donating groups can lead to significant NLO effects.
The photophysical properties of various bis- and tris-alkynylated quinolines (a fused pyridine-benzene system) have been investigated, revealing intensive fluorescence with relatively high quantum yields. beilstein-journals.org The substitution pattern on the quinoline (B57606) core was found to have a significant impact on the absorption and emission characteristics. beilstein-journals.org Similarly, lanthanide complexes with 2,6-bis(5-phenyloxazolyl)pyridine ligands have been studied for their luminescent properties, where the pyridine-based ligand acts as an antenna to sensitize the lanthanide ion's emission. mdpi.com
| Compound/System | Optical Property | Key Finding |
| Platinum(IV) complexes of 2,5-bis(4-dodecyloxyphenyl)pyridine | Luminescence | Strongly luminescent with quantum yields around 10% and long lifetimes (≈230 μs). nih.govworktribe.com |
| Poly-alkynylated quinolines | Fluorescence | Exhibit intensive fluorescence with high quantum yields (up to 0.66). beilstein-journals.org |
| Pyridine-3,5-dicarbonitrile systems | Thermally Activated Delayed Fluorescence (TADF) | Show efficient intramolecular charge transfer, and their photoluminescence is enhanced after deoxygenation, indicative of TADF. beilstein-journals.org |
| Ln(III) complexes with pyridine-bis-oxazole ligands | Luminescence | The ligand serves to absorb light and sensitize the emission from the lanthanide ion. mdpi.com |
This table presents data for related pyridine compounds to illustrate potential optical properties.
Polymeric Systems and Covalent Organic Frameworks (COFs)
The use of this compound as a monomer in polymerization or as a building block for Covalent Organic Frameworks (COFs) is a promising but not yet extensively explored area. COFs are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. rsc.org The inclusion of nitrogen-containing heterocyclic units like pyridine into COF structures is a strategy to imbue them with specific functionalities.
Pyridine-based COFs have been successfully synthesized for various applications. For example, a two-dimensional COF (TAPP-DBTA-COF) was constructed from 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde. rsc.org This material demonstrated a high capacity for adsorbing dyes from water, a property attributed to its ordered porous structure and the rich adsorption sites provided by the pyridine units. rsc.org
The design of COFs often relies on rigid building blocks to ensure crystalline order. However, there is growing interest in using flexible building blocks to create "soft" porous crystals that can exhibit dynamic behaviors. rsc.orgnih.gov A 3D COF constructed from a flexible building block containing C-O single bonds demonstrated reversible expansion and contraction upon vapor adsorption, indicating a breathing motion. nih.gov The benzyloxy groups of this compound, with their C-O-C linkages, introduce a degree of flexibility. This suggests that it could potentially be used as a flexible building block in the synthesis of dynamic or "smart" polymeric materials and COFs. nih.gov The pyridine nitrogen also offers a site for post-synthetic modification or for acting as a docking site for metal ions or guest molecules within the framework pores. researchgate.net
| Framework/Polymer | Building Blocks | Key Feature/Application |
| TAPP-DBTA-COF | 2,4,6-tris(4-aminophenyl)pyridine, 2,5-dibromobenzene-1,4-dicarbaldehyde | High-performance adsorbent for rhodamine B dye. rsc.org |
| Py-2,2'-BPyPh COF | Pyrene-based monomer, Bipyridine-based monomer | Ordered docking sites on channel walls for supramolecular constructions. researchgate.net |
| FCOF-5 (3D COF) | Flexible building block with C-O bonds | Crystalline 3D framework with breathing behavior. nih.gov |
| Bis(2,6-pyrazolyl)pyridine-based CPs | 2,6-bis(pyrazol-3-yl)pyridines, metal ions | Formation of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov |
This table showcases examples of pyridine-based building blocks in COFs and polymers.
Design of Functional Nanomaterials
While there is no specific literature detailing the use of this compound in the design of functional nanomaterials, its chemical structure suggests several potential roles. Organic molecules are frequently used to functionalize the surface of inorganic nanoparticles, modifying their properties and enabling their dispersion in various media.
The pyridine nitrogen in this compound can act as a coordination site to bind to the surface of metal or metal oxide nanoparticles. This surface functionalization can prevent aggregation, improve stability, and introduce new functionalities to the nanomaterial. The benzyloxy groups could enhance the solubility of the functionalized nanoparticles in organic solvents or polymeric matrices, facilitating their incorporation into composite materials.
Furthermore, this compound could serve as a precursor in the synthesis of more complex ligands for creating luminescent metal-containing nanomaterials or as a building block in the supramolecular assembly of well-defined nanostructures. The principles of molecular self-assembly, driven by non-covalent interactions such as π-π stacking and hydrogen bonding, could be harnessed to create ordered nano-architectures from this and similar pyridine derivatives.
Catalytic Applications and Systems Involving 2,5 Bis Benzyloxy Pyridine
Role as a Ligand in Homogeneous Catalysis
While there is no specific information detailing the use of 2,5-Bis(benzyloxy)pyridine as a ligand in homogeneous catalysis, pyridine (B92270) derivatives are fundamental components of many catalytic systems. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can influence the steric and electronic properties of the resulting catalyst.
For instance, platinum(IV) complexes have been synthesized with the related ligand 2,5-bis(4-dodecyloxyphenyl)pyridine. These complexes are noted for their photophysical properties and potential applications in materials science, which can be linked to catalytic processes like photosensitization. chemblink.comnih.gov In a different example, a pyridine-bridged bis-benzimidazolylidene nickel pincer complex has been shown to be an efficient catalyst for Suzuki-Miyaura cross-coupling reactions. rsc.org
The benzyloxy groups in this compound could, in theory, be cleaved to reveal hydroxyl groups, which could then participate in catalysis or alter the ligand's coordination properties. The pyridine core itself offers the potential for coordination with various metal centers, which is a key feature for ligands in homogeneous catalysis. chemblink.com
A summary of catalytic activities of related pyridine-based ligands in homogeneous catalysis is presented below:
| Catalyst/Ligand System | Metal Center | Catalytic Reaction | Reference |
| Pyridine-bridged bis-benzimidazolylidene pincer complex | Nickel | Suzuki-Miyaura cross-coupling | rsc.org |
| 2,5-Bis(4-dodecyloxyphenyl)pyridine complexes | Platinum(IV) | Potential for photosensitization | chemblink.comnih.gov |
| 2-(Benzyloxy)pyridine derivative | Palladium | Cross-coupling reactions |
Metal-Organic Framework (MOF) Based Catalytic Systems
There is no direct evidence of this compound being used as a linker in the synthesis of Metal-Organic Frameworks (MOFs) for catalytic applications. However, pyridine-containing ligands are widely used in the construction of MOFs. These frameworks can exhibit catalytic activity themselves or serve as hosts for catalytically active species.
For example, MOFs constructed from 3,5-bis(1-imidazoly)pyridine and dicarboxylate linkers with Zn(II) and Cd(II) have been synthesized and shown to act as photocatalysts for the degradation of organic dyes. rsc.org In another study, bimetallic-organic frameworks have been functionalized and used as catalysts in the synthesis of pyrazolo[4,3-e]pyridines. The porous nature and tunable properties of MOFs make them attractive for heterogeneous catalysis. researchgate.net
The structure of this compound suggests it could potentially be modified, for instance by introducing carboxylic acid groups on the benzyl (B1604629) rings, to enable its use as a linker in MOF synthesis. The resulting MOF could have interesting catalytic properties due to the presence of the pyridine nitrogen and the ether oxygens.
The table below summarizes the catalytic applications of some MOFs based on pyridine-containing ligands:
| MOF System | Metal Center(s) | Catalytic Application | Reference |
| [Zn(L)(bip)·H2O] & [Cd3(L)3(bip)2(H2O)2] | Zn(II), Cd(II) | Photocatalytic degradation of methylene (B1212753) blue | rsc.org |
| Functionalized bimetallic-organic framework | Fe, Co | Synthesis of pyrazolo[4,3-e]pyridines |
Organocatalysis and Nucleophilic Catalysis
Direct involvement of this compound in organocatalysis or nucleophilic catalysis has not been reported. In nucleophilic catalysis, a nucleophilic species, often an amine or a phosphine, initiates a reaction by attacking an electrophile. Pyridine and its derivatives can act as nucleophilic catalysts in various transformations.
A recent study demonstrated the nucleophilic dearomatization of activated pyridines using vinyl sulfoxonium ylides, leading to the synthesis of complex heterocyclic structures. nih.gov This highlights the inherent nucleophilic character of the pyridine ring, which can be modulated by its substituents. The benzyloxy groups on this compound are electron-donating, which could enhance the nucleophilicity of the pyridine nitrogen, making it a potentially more effective nucleophilic catalyst in certain reactions.
In the context of organocatalysis, DABCO (1,4-diazabicyclo[2.2.2]octane), a tertiary amine, has been used as a basic catalyst for the synthesis of pyrimido[4,5-b]quinolines that contain benzyloxy moieties. sigmaaldrich.com While this compound itself was not the catalyst in this case, this work illustrates the utility of benzyloxy-containing compounds in the development of new catalytic reactions.
Enantioselective Catalysis with Chiral Derivatives
There are no known chiral derivatives of this compound used in enantioselective catalysis. However, the development of chiral pyridine-based ligands is a major area of research in asymmetric catalysis. These ligands are used to create a chiral environment around a metal center, which allows for the selective formation of one enantiomer of a product over the other.
For example, novel chiral bis(oxazoline)pyridine ligands have been synthesized and used in asymmetric catalysis. The synthesis of such ligands often starts from a substituted pyridine scaffold. It is conceivable that this compound could serve as a starting material for the synthesis of new chiral ligands. The benzyloxy groups could be functionalized or replaced to introduce chiral auxiliaries.
The table below provides examples of chiral pyridine-based ligands and their applications in enantioselective catalysis:
| Chiral Ligand Type | Metal Center | Asymmetric Reaction | Reference |
| Bis(oxazoline)pyridine | Not specified | General asymmetric catalysis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Bis(benzyloxy)pyridine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on pyridine derivatives using benzyloxy groups. Key steps include:
- Using pyridine precursors with halogen substituents (e.g., bromine or iodine) at positions 2 and 5 to facilitate benzyloxy group introduction .
- Optimizing reaction conditions (e.g., temperature, solvent polarity, and base selection) to enhance regioselectivity. For example, DMF or THF with K₂CO₃ as a base may improve substitution efficiency .
- Monitoring reaction progress via TLC or HPLC to minimize side products like over-alkylation or hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm benzyloxy group integration and pyridine ring substitution patterns. For example, aromatic protons typically appear as multiplets in δ 7.2–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 323.14 for C₁₉H₁₈N₂O₂) .
- Chromatography : HPLC with UV detection (λ ~260 nm) to assess purity (>95% recommended for catalytic studies) .
Advanced Research Questions
Q. What strategies enhance the utility of this compound in coordination chemistry and MOF design?
- Methodological Answer :
- Ligand Functionalization : Introduce boronic acid groups at the pyridine ring (e.g., 3-position) for Suzuki cross-coupling to create extended frameworks .
- Coordination Site Engineering : Leverage the rigidity of the benzyloxy groups to stabilize metal centers (e.g., Pd, Au) in catalytic cycles. For example, Au(I) complexes with pyridine ligands show enhanced stability in cyclopropanation reactions .
- MOF Synthesis : Combine with carboxylate or imidazole linkers to tune pore size and luminescence properties, as seen in Py₂TTz-based MOFs .
Q. How can computational methods predict the electronic properties of this compound derivatives for optoelectronic applications?
- Methodological Answer :
- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
- NLO Property Screening : Evaluate hyperpolarizability (β) values to assess nonlinear optical potential, particularly for derivatives with electron-withdrawing substituents (e.g., nitro or cyano groups) .
- TD-DFT for Excited States : Simulate UV-Vis spectra to correlate with experimental data and identify charge-transfer transitions .
Q. What experimental approaches resolve contradictions in catalytic activity data for this compound-containing complexes?
- Methodological Answer :
- Kinetic Profiling : Conduct time-resolved studies (e.g., UV-Vis or in situ IR) to identify rate-determining steps and intermediates .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled pyridine to trace mechanistic pathways in cross-coupling or oxidation reactions .
- X-ray Crystallography : Resolve ligand-metal binding modes to clarify steric/electronic effects on catalytic turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
